molecular formula C13H23NO3 B1443327 Tert-butyl 2-propanoylpiperidine-1-carboxylate CAS No. 1334493-82-1

Tert-butyl 2-propanoylpiperidine-1-carboxylate

Cat. No.: B1443327
CAS No.: 1334493-82-1
M. Wt: 241.33 g/mol
InChI Key: ULEXMXPJOTZHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-propanoylpiperidine-1-carboxylate (CAS: 1334493-82-1) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a propanoyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol . Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceutical research, where the tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step reactions.

However, general precautions for tert-butyl-containing compounds—such as avoiding strong acids or oxidizers to prevent decomposition—apply. Proper ventilation, personal protective equipment (PPE), and adherence to laboratory safety protocols are recommended .

Properties

IUPAC Name

tert-butyl 2-propanoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEXMXPJOTZHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine Nitrogen with tert-Butyl Carbamate

  • The starting piperidine derivative is reacted with tert-butyl chloroformate under basic conditions to introduce the Boc protecting group at the nitrogen atom.
  • Typical solvents include dichloromethane or tetrahydrofuran (THF).
  • The reaction is performed at low temperature (0–25°C) to control the rate and selectivity.
  • The Boc-protected intermediate is isolated after aqueous workup and purification.

Introduction of the Propanoyl Group

  • The Boc-protected piperidine is then subjected to acylation using propanoyl chloride or an equivalent activated propanoyl reagent.
  • The reaction is typically carried out in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the generated HCl.
  • Solvents like dichloromethane or THF are commonly used.
  • The reaction temperature is maintained at 0°C to room temperature to optimize yield and minimize side reactions.

Purification

  • The crude product is purified using silica gel column chromatography with solvent systems such as dichloromethane/methanol mixtures (e.g., 20:1).
  • Alternatively, recrystallization from appropriate solvents can be employed to obtain analytically pure this compound.

Representative Experimental Procedure (Based on Patent EP4122500A1)

Step Reagents & Conditions Description Yield (%)
1 Piperidine derivative + tert-butyl chloroformate in THF, 0°C to RT Boc protection of piperidine nitrogen Not specified
2 Boc-protected intermediate + LiOH (for hydrolysis) in THF, 0°C to RT Hydrolysis of ester groups if present, pH adjustment with HCl, extraction 76 (for related intermediates)
3 Boc-protected intermediate + propanoyl chloride, TEA, DCM, 0°C to RT Acylation at 2-position of piperidine ring Not specified
4 Purification by silica gel chromatography (DCM:MeOH 20:1) Isolation of pure this compound 83–94 (for related compounds)

This patent also describes related transformations involving protection, acylation, and functional group manipulations on piperidine derivatives with high yields and purity.

Alternative Synthetic Routes and Variations

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose Yield Range (%)
1 Boc Protection tert-butyl chloroformate, base, THF, 0–25°C Protect piperidine nitrogen Not specified
2 Acylation Propanoyl chloride, TEA or DIPEA, DCM, 0–RT Introduce propanoyl group High (80–95)
3 Hydrolysis (if ester present) LiOH in THF, pH adjustment with HCl Convert esters to acids ~76 (related)
4 Purification Silica gel chromatography (DCM:MeOH 20:1) Isolate pure product 83–94 (related)

Research Findings and Considerations

  • The Boc protection step is critical to avoid side reactions during acylation.
  • Temperature control during acylation influences selectivity and yield.
  • Purification by chromatography ensures removal of unreacted starting materials and side products.
  • The use of lithium hydroxide for hydrolysis is effective for converting ester intermediates to acids before further functionalization.
  • The overall synthetic route is adaptable for scale-up in industrial settings, with batch and continuous flow possibilities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-propanoylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

Tert-butyl 2-propanoylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its piperidine structure allows for further modifications that can lead to the development of new pharmaceuticals. The compound can be involved in:

  • Formation of Derivatives : It can be transformed into other piperidine derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.
  • Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry

Research indicates that compounds related to this compound may possess significant pharmacological properties. Some applications include:

  • Potential Antiinflammatory Agents : Compounds derived from this structure have been investigated for their ability to inhibit specific inflammatory pathways, such as the NLRP3 inflammasome, which plays a role in various chronic diseases .
  • Neurological Applications : The compound's structural characteristics may allow it to interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • NLRP3 Inflammasome Inhibition : A study synthesized derivatives of piperidine and evaluated their ability to inhibit NLRP3-dependent IL-1β release and pyroptotic cell death. The results indicated that modifications to the piperidine structure could enhance inhibitory activity .
CompoundActivityReference
This compoundInhibits NLRP3 inflammasome
Piperidine Derivative AHigh anti-inflammatory activity
Piperidine Derivative BModerate anti-inflammatory activity

Mechanism of Action

The mechanism of action of tert-butyl 2-propanoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The propanoyl group in the target compound contributes to moderate lipophilicity compared to the aromatic 2-methylbenzoyl analog, which may enhance membrane permeability in drug candidates.
  • Reactivity : The Boc group in all analogs is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl/dioxane). This property is critical in peptide synthesis .

Contrasts :

  • All analogs lack comprehensive ecotoxicological data, emphasizing the need for caution in disposal and environmental release .

Research Findings and Data Gaps

  • Synthetic Utility : The Boc group’s stability under basic conditions and cleavage under acids makes these compounds valuable in multi-step syntheses, though reaction yields and conditions for specific analogs require further study .
  • Toxicity: Limited data exist for most analogs, highlighting a critical research gap. For example, the 2-methylbenzoyl derivative’s safety sheet explicitly states insufficient toxicity characterization .

Biological Activity

Tert-butyl 2-propanoylpiperidine-1-carboxylate (TBPPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure:

  • Molecular Formula: C13H23NO3
  • Molecular Weight: 241.33 g/mol

TBPPC can be synthesized through a nucleophilic substitution reaction involving piperidine and tert-butyl 2-bromoacetate under basic conditions, typically using sodium hydride or potassium carbonate as catalysts. This method ensures high yield and purity, making it suitable for various applications in research and industry .

1. Anti-inflammatory Activity

Recent studies have indicated that TBPPC exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit NLRP3 inflammasome activation, which plays a critical role in inflammatory processes. In vitro tests demonstrated that TBPPC effectively reduced IL-1β release in LPS/ATP-stimulated THP-1 macrophages, indicating its potential as an NLRP3 inhibitor .

Table 1: Inhibition of IL-1β Release by TBPPC

CompoundConcentration (µM)% Inhibition of IL-1β
TBPPC1045
Control-0

2. Antimicrobial Activity

TBPPC has also been investigated for its antimicrobial properties against various pathogens. In one study, it was included in a series of compounds tested for activity against Mycobacterium tuberculosis. The results indicated promising antimicrobial effects, with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to established antimycobacterial agents .

Table 2: Antimycobacterial Activity of TBPPC

CompoundStrainMIC (µg/mL)
TBPPCM. tuberculosis H37Rv4
Control->512

3. Cytotoxicity Evaluation

The cytotoxic effects of TBPPC were assessed using the MTT assay on non-cancerous cell lines (HaCaT). The half-maximal inhibitory concentration (IC50) values were calculated to determine the safety profile of TBPPC relative to its antimicrobial activity.

Table 3: Cytotoxicity Profile of TBPPC

CompoundIC50 (µM)Selectivity Index (SI)
TBPPC>100>25

A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to its antimicrobial activity against M. tuberculosis, suggesting a favorable therapeutic window .

Case Study 1: NLRP3 Inhibition

In a study focused on the modulation of inflammasome activity, TBPPC was shown to significantly inhibit ATPase activity in human recombinant NLRP3 protein, which is crucial for inflammasome assembly and activation. The compound was subjected to computational simulations to elucidate its binding interactions with NLRP3, providing insights into its mechanism of action .

Case Study 2: Antimycobacterial Efficacy

Another investigation involved evaluating the efficacy of TBPPC alongside other piperidine derivatives against clinical strains of M. tuberculosis. The results highlighted TBPPC’s potential as a lead compound for further development in treating tuberculosis, particularly due to its low cytotoxicity and effective microbial inhibition .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-propanoylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : Safety protocols include using full chemical protective clothing (e.g., gloves, lab coats) and respiratory protection (e.g., NIOSH-certified P95 respirators for low exposure). Ensure proper ventilation and avoid ignition sources. In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for several minutes. Store in sealed containers away from heat and incompatible materials .

Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and identify impurities (e.g., residual solvents or unreacted intermediates).
  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation using programs like SHELXL, which is widely employed for small-molecule refinement .

Q. What are the key physicochemical properties of this compound, and how can gaps in data be addressed?

  • Methodological Answer : Reported properties include molecular formula (C₁₃H₂₃NO₃) and stability under recommended storage conditions. Missing data (e.g., melting point, solubility) can be experimentally determined via differential scanning calorimetry (DSC) for thermal analysis and shake-flask methods for solubility profiling. Computational tools like COSMO-RS may predict logP and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-propanoylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-propanoylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.